Asprellic acid A

説明

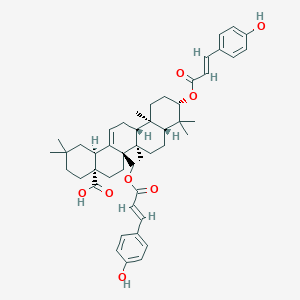

Asprellic acid A is a p-coumaroyl triterpene first isolated from Ilex asprella (a traditional medicinal plant in East Asia) and characterized for its cytotoxic properties . Structurally, it is defined as 3,27-di-O-trans-p-coumaroyl-3β,27-dihydroxy-olean-12-en-28-oic acid (C₄₈H₆₀O₈, molecular weight 764.43 g/mol) . Its antitumor activity has been extensively studied, with reported ED₅₀ values of 0.62 μg/mL against RPMI-7951 melanoma cells and 3.75 μg/mL against KB oral carcinoma cells . The compound’s bioactivity is attributed to its triterpenoid backbone and the presence of p-coumaroyl groups, which enhance membrane permeability and target interactions .

特性

CAS番号 |

152509-92-7 |

|---|---|

分子式 |

C48H60O8 |

分子量 |

765 g/mol |

IUPAC名 |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H60O8/c1-43(2)25-26-47(42(53)54)27-28-48(30-55-40(51)19-11-31-7-13-33(49)14-8-31)35(36(47)29-43)17-18-38-45(5)23-22-39(44(3,4)37(45)21-24-46(38,48)6)56-41(52)20-12-32-9-15-34(50)16-10-32/h7-17,19-20,36-39,49-50H,18,21-30H2,1-6H3,(H,53,54)/b19-11+,20-12+/t36-,37-,38+,39-,45-,46+,47-,48-/m0/s1 |

InChIキー |

YBOIBOWMTWFCEG-MVYRAAOISA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)COC(=O)C=CC7=CC=C(C=C7)O)C(=O)O)C |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)OC(=O)/C=C/C7=CC=C(C=C7)O |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)COC(=O)C=CC7=CC=C(C=C7)O)C(=O)O)C |

同義語 |

3,27-di-O-p-coumaroyloxyolean-12-en-28-oic acid asprellic acid A asprellic acid B asprellic acid C |

製品の起源 |

United States |

類似化合物との比較

Asprellic Acid C

- Structure : 3-O-cis-p-coumaroyl-27-O-trans-p-coumaroyl-3β,27-dihydroxy-olean-12-en-28-oic acid (C₄₈H₆₀O₈, molecular weight 764.43 g/mol) .

- Key Differences : The cis-configuration of the 3-O-p-coumaroyl group distinguishes it from Asprellic acid A (both trans). This stereochemical variation impacts solubility and receptor binding .

- Bioactivity : Exhibits stronger cytotoxicity than Asprellic acid A, with ED₅₀ values of 0.55 μg/mL (RPMI-7951) and 2.86 μg/mL (KB cells) .

Asprellic Acid B

- Structure : A related p-coumaroyl triterpene with undefined stereochemical details in the provided evidence.

Functional Analogues in the Triterpenoid Class

Bassic Acid

- Structure : (4R)-2β,3β,23-trihydroxy-oleana-5,12-dien-28-oic acid (C₃₀H₄₆O₅, molecular weight 486.33 g/mol) .

- Comparison : Lacks p-coumaroyl groups but shares the oleanane skeleton. Bassic acid’s additional hydroxyl groups at C-2 and C-23 enhance hydrophilicity, reducing cell membrane penetration compared to Asprellic acid A .

18α-Glycyrrhetinic Acid

- Structure : (18α)-3β-Hydroxy-11-oxoolean-12-en-30-oic acid (C₃₀H₄₆O₄, molecular weight 470.34 g/mol) .

- Comparison : The 11-keto and 18α-configuration differentiate it from Asprellic acid A. These features confer anti-inflammatory and antiviral properties but diminish cytotoxicity .

Metabolic Context in Stress Responses

Under high saline–alkaline stress, Ilex asprella and related species show reduced accumulation of Asprellic acid C and other triterpenes, likely due to metabolic diversion toward lipid and organic acid biosynthesis for stress adaptation .

Data Tables

Table 1. Structural and Bioactive Comparison of Asprellic Acid A and Analogues

Q & A

Q. What are the primary methodologies for isolating Asprellic Acid A from Ilex asprella?

Asprellic Acid A is typically isolated via ethanol reflux extraction followed by silica gel chromatography and preparative HPLC. The patented method (CN 102887935) specifies a 70% ethanol extraction under reflux, followed by sequential fractionation using petroleum ether and ethyl acetate. Final purification employs silica gel columns eluted with chloroform-methanol gradients . Researchers should validate purity using TLC and HPLC-PDA, ensuring retention times match authenticated standards.

Q. Which spectroscopic techniques are critical for structural elucidation of Asprellic Acid A?

Structural characterization relies on NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) to resolve its triterpenoid backbone and p-coumaroyl substituents. High-resolution mass spectrometry (HR-ESI-MS) confirms the molecular formula (C₃₅H₅₂O₆), while X-ray crystallography provides absolute stereochemistry . For reproducibility, compare spectral data with Kashiwada et al. (1993), who first reported the compound’s structure .

Q. How do researchers assess the cytotoxic activity of Asprellic Acid A in vitro?

Standard protocols involve MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 μM) are generated with triplicate measurements, and IC₅₀ values are calculated using nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) are mandatory to validate assay conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for Asprellic Acid A?

Discrepancies in IC₅₀ values (e.g., 2.8 μM vs. 12.4 μM in HepG2 cells) may arise from variations in cell passage number, assay duration, or compound purity. To address this:

Q. How can in silico methods predict Asprellic Acid A’s molecular targets and pharmacokinetics?

Molecular docking (AutoDock Vina) against cancer-related targets (e.g., topoisomerase IIα) identifies binding affinities. ADMET predictions using SwissADME or pkCSM assess bioavailability, BBB permeability, and CYP450 interactions. QSAR models, trained on Shannon entropy descriptors, distinguish Asprellic Acid A’s bioactivity from synthetic analogs .

Q. What protocols ensure reproducibility in quantifying Asprellic Acid A in plant matrices?

- Sample preparation : Lyophilize roots, grind to 60-mesh, and extract with 70% ethanol (3×, 1 h each).

- Quantification : Use UPLC-DAD at 254 nm with a C18 column (gradient: 0.1% formic acid/acetonitrile). Validate via calibration curves (R² ≥0.995) and spike-and-recovery tests (≥95% recovery) .

Q. How should researchers design studies to explore Asprellic Acid A’s anti-inflammatory mechanisms?

- In vitro : Measure NF-κB inhibition in LPS-stimulated macrophages (RAW 264.7) using luciferase reporters.

- In vivo : Use murine models (e.g., carrageenan-induced paw edema) with oral doses (10–50 mg/kg).

- Omics integration : Perform RNA-seq to identify differentially expressed genes (e.g., COX-2, TNF-α) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for metabolomic studies of Asprellic Acid A biosynthesis?

Multivariate analysis (PCA, PLS-DA) of LC-MS datasets identifies biomarkers linked to biosynthesis. Pathway enrichment (KEGG, PlantCyc) highlights upregulated genes (e.g., OSC, CYP450) in Ilex asprella root transcriptomes. Use FDR correction (p<0.05) to minimize false positives .

Q. How to address batch variability in large-scale Asprellic Acid A isolation?

Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: extraction time, solvent ratio).

- Optimize via response surface methodology (RSM).

- Monitor purity and yield using PAT tools (e.g., in-line NIR) .

Ethical & Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。